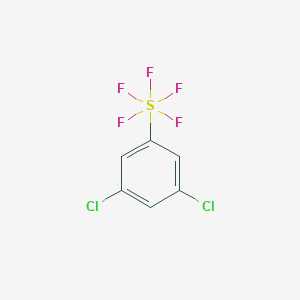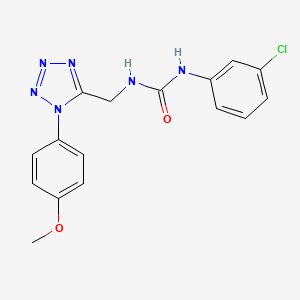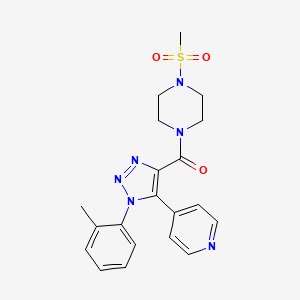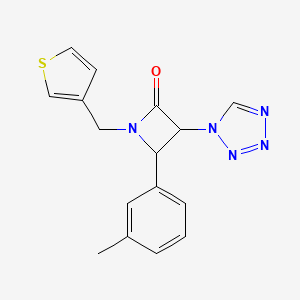
3,5-Dichloro(pentafluorosulfur)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro(pentafluorosulfur)benzene is a chemical compound characterized by the presence of a dichlorophenyl group attached to a pentafluoro-lambda6-sulfane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro(pentafluorosulfur)benzene typically involves the reaction of 3,5-dichlorophenyl derivatives with pentafluoro-lambda6-sulfane precursors. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro(pentafluorosulfur)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
3,5-Dichloro(pentafluorosulfur)benzene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique chemical properties make it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro(pentafluorosulfur)benzene involves its interaction with molecular targets through various pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with similar structural features but different functional groups.
3,5-Dichlorophenyl isothiocyanate: Another compound with a dichlorophenyl group, used in different applications.
Uniqueness
3,5-Dichloro(pentafluorosulfur)benzene is unique due to the presence of the pentafluoro-lambda6-sulfane moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in scientific research and industry .
Propiedades
IUPAC Name |
(3,5-dichlorophenyl)-pentafluoro-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F5S/c7-4-1-5(8)3-6(2-4)14(9,10,11,12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUBKRVZKOGEHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)S(F)(F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-{[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2861302.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2861305.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxybenzamide](/img/structure/B2861308.png)
![ethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2861309.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2861311.png)
![(1R,2S,6S,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane](/img/structure/B2861313.png)
![N'-[(Z)-AMINO(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE](/img/structure/B2861314.png)


![(5-fluorobenzo[b]thiophen-2-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2861320.png)
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2861322.png)
